molecular formula C26H26ClN3O2 B250800 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide

Cat. No. B250800
M. Wt: 448 g/mol
InChI Key: CGPXELXVXVJTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Mechanism of Action

BCTC acts as a potent and selective antagonist of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide, which is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. By blocking the activity of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide, BCTC can reduce the perception of pain and temperature, leading to its potential therapeutic applications in pain management and related disorders.
Biochemical and Physiological Effects:
BCTC has been shown to reduce pain and temperature perception in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder contractions in animal models of urinary incontinence. BCTC has been found to have a good safety profile with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

BCTC is a potent and selective N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide antagonist, making it a useful tool for studying the role of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide in pain and other sensory disorders. However, its high potency and selectivity may also limit its use in some experiments where broader effects of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide activation are desired.

Future Directions

There are several potential future directions for the study of BCTC and its therapeutic applications. These include the development of more potent and selective N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide antagonists, the exploration of its use in combination with other pain medications, and the investigation of its potential use in other sensory disorders such as itch and taste disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of BCTC and N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide in pain and other sensory disorders.

Synthesis Methods

BCTC can be synthesized using a multi-step process involving the coupling of 3-chloro-4-(4-benzoyl-1-piperazinyl)aniline with 4-ethylbenzoic acid, followed by cyclization and purification. The final product is obtained as a white crystalline powder with a high degree of purity.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of urinary incontinence, itch, and other sensory disorders.

properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide

InChI

InChI=1S/C26H26ClN3O2/c1-2-19-8-10-20(11-9-19)25(31)28-22-12-13-24(23(27)18-22)29-14-16-30(17-15-29)26(32)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,28,31)

InChI Key

CGPXELXVXVJTGW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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